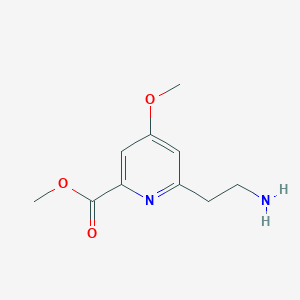
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methoxy group, an aminoethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring . The reaction conditions typically involve mild temperatures and the use of ammonium acetate as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds, are often commercially available or can be synthesized using known methods. The reaction is typically carried out in solvents like glacial acetic acid or methanol, and the product is purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the methoxy and carboxylate groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological applications.
Uniqueness
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its potential for biological interactions, while the methoxy and carboxylate groups provide additional sites for chemical modification and functionalization.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-5-7(3-4-11)12-9(6-8)10(13)15-2/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
IIAZMFORYMQMKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















